molecular formula C18H22F3N5O2S B4463868 N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine

N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine

Cat. No.: B4463868
M. Wt: 429.5 g/mol
InChI Key: RAMIBLVLGNYLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine ring and a trifluoromethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the pyrimidine core and introduce the piperazine ring through a nucleophilic substitution reaction. The trifluoromethylbenzenesulfonyl group can be added using a sulfonylation reaction. The final step involves the ethylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with piperazine rings and sulfonyl groups. Examples include:

  • N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine analogs with different substituents on the pyrimidine or piperazine rings.
  • Compounds with similar structures but different functional groups, such as halogens or alkyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-ethyl-4-methyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2S/c1-3-22-17-23-13(2)12-16(24-17)25-8-10-26(11-9-25)29(27,28)15-7-5-4-6-14(15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMIBLVLGNYLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.